The synthesis of CZC-54252 involves several key steps that utilize standard organic synthesis techniques. The initial steps typically include the formation of the core pyrimidine structure, followed by the introduction of aniline substituents at specific positions to enhance potency and selectivity. The detailed synthetic routes often involve:
Technical details regarding the synthesis can vary based on specific methodologies employed in different studies but generally follow established organic synthesis protocols .
The molecular structure of CZC-54252 features a pyrimidine core substituted with two aniline groups. The structural formula can be represented as follows:
Key data points regarding its molecular structure include:
The three-dimensional conformation of the molecule allows for effective binding to the ATP-binding site of LRRK2, which is critical for its inhibitory activity .
CZC-54252 participates in various chemical reactions primarily related to its interactions with LRRK2 and other kinases. The key reactions include:
The mechanism of action for CZC-54252 involves competitive inhibition at the ATP-binding site of LRRK2. Upon binding, it prevents ATP from interacting with the kinase domain, thereby blocking downstream signaling pathways associated with neuronal health and function.
This mechanism has been validated through biochemical assays that demonstrate reduced phosphorylation levels of LRRK2 substrates upon treatment with CZC-54252. In vivo studies have also shown that administration leads to decreased phosphorylation levels in relevant tissues, supporting its potential therapeutic role in neurodegenerative conditions .
CZC-54252 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential pharmacokinetic profiles .
CZC-54252 has significant potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Parkinson's disease. Its primary uses include:
CZC-54252 (CAS 1191911-27-9) is a synthetically derived small-molecule kinase inhibitor with the molecular formula C₂₂H₂₅ClN₆O₄S and a molecular weight of 504.99 g/mol [2] [5] [6]. Structurally, it belongs to the 4-fluoro-diaminopyrimidine chemotype, featuring a central pyrimidine ring substituted with chlorine at position 5, a methanesulfonamide-linked phenyl group at position 4, and a 2-methoxy-4-morpholinylphenyl moiety at position 2 [5] [9]. This configuration enables high-affinity interactions with the ATP-binding site of target kinases. The compound typically presents as an off-white to yellow solid, exhibiting solubility in dimethyl sulfoxide (DMSO) up to 100 mM but limited aqueous solubility [5] [6].
Table 1: Structural and Physicochemical Properties of CZC-54252
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₂H₂₅ClN₆O₄S | High-Resolution Mass Spectrometry [5] [6] |
Molecular Weight | 504.99 g/mol | Calculated |
CAS Registry Number | 1191911-27-9 | Chemical Abstracts Service |
Purity | >98% | HPLC/TLC [5] [6] |
Solubility | 100 mM in DMSO | Experimental measurement |
SMILES Notation | COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | Canonical representation [5] |
CZC-54252 emerged from a chemoproteomics-driven drug discovery campaign aimed at addressing limitations of early LRRK2 inhibitors. Predecessors like sunitinib and staurosporine exhibited suboptimal potency (IC₅₀ >100 nM) and poor kinase selectivity, confounding mechanistic studies [1] [7]. Researchers developed an affinity-based screening platform using la-sunitinib and la-S7 matrices to capture endogenous LRRK2 from murine and human tissue lysates [1]. This enabled quantitative profiling of inhibitor binding across 184 kinases.
The iterative optimization of a diaminopyrimidine screening hit (IC₅₀ = 0.19 µM against murine LRRK2) yielded CZC-54252 and its analogue CZC-25146 [1] [9]. Key advancements included:
CZC-54252 demonstrates exceptional potency against both wild-type LRRK2 (IC₅₀ = 1.28 nM) and the pathogenic G2019S mutant (IC₅₀ = 1.85 nM) in enzymatic assays [1] [2]. This mutation, located in the kinase activation loop, increases LRRK2 activity 2–3-fold and is the most common genetic cause of familial Parkinson’s disease (PD) [3] [7]. The compound’s therapeutic relevance is underscored by its ability to rescue mutant LRRK2-induced pathologies:
Table 2: Kinase Selectivity Profile of CZC-54252
Kinase | IC₅₀ (nM) | Biological Relevance |
---|---|---|
LRRK2 (WT) | 1.28 | Primary target; PD pathogenesis [1] [2] |
LRRK2 (G2019S) | 1.85 | Familial PD mutant [1] [2] |
PLK4 | <10 | Mitotic regulator; genotoxicity risk [1] |
GAK | <10 | Cyclin G-associated kinase; vesicle trafficking [1] |
TNK1 | <10 | Non-receptor tyrosine kinase [1] |
CAMKK2 | <10 | Calcium/calmodulin-dependent kinase [1] |
PIP4K2C | <10 | Lipid kinase; phosphatidylinositol metabolism [1] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9